N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

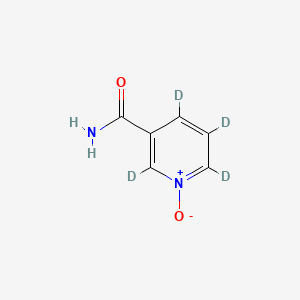

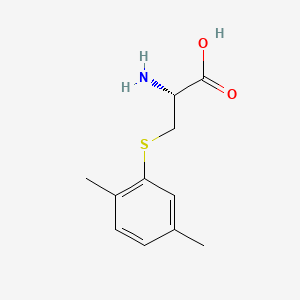

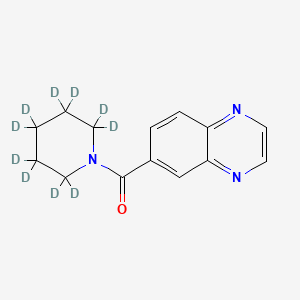

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is a chemical compound with the molecular formula C16H22ClN5O3 . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22ClN5O3 . The molecular weight of this compound is 367.834.Aplicaciones Científicas De Investigación

Alpha-1 Adrenergic Receptor Blockade

Doxazosin, an alpha-1 adrenergic receptor antagonist, has shown efficacy in the treatment of BPH by relaxing prostatic muscle tone and improving both urodynamic and symptomatic parameters associated with BPH. This mechanism also underpins its application in treating hypertension by inhibiting vascular smooth muscle contraction, leading to blood pressure reduction (Janknegt & Chapple, 1993; Wilner & Ziegler, 1987).

Pharmacogenetics in Substance Use Disorder

Doxazosin's role in cocaine use disorder (CUD) therapy is highlighted through its pharmacogenetic interaction. The drug's efficacy in reducing cocaine use has been linked to genetic polymorphisms affecting the availability of norepinephrine for release, indicating a potential for personalized medicine applications (Zhang et al., 2019).

Impact on Insulin Sensitivity

Investigations into doxazosin's metabolic effects revealed improvements in insulin sensitivity in diabetic, mildly hypertensive patients, suggesting benefits beyond cardiovascular and urinary symptom management. This implies its potential utility in managing diabetes-related hypertension without adversely affecting metabolic control (Giorda et al., 1995).

Renal Blood Flow and Sympathetic Nervous Activity

Doxazosin's impact on renal blood flow and sympathetic nervous activity in hypertension provides insights into its ability to lower blood pressure without significant alterations in renal hemodynamics or heart rate, demonstrating a nuanced understanding of its cardiovascular effects (Wilner & Ziegler, 1987).

Utility in PTSD and Alcohol Use Disorder

A study on the efficacy of doxazosin for treating co-occurring posttraumatic stress disorder (PTSD) and alcohol use disorder (AUD) in veterans revealed that while doxazosin was safe and tolerable, it did not significantly reduce PTSD or AUD severity compared to placebo. This suggests the complexity of treating co-morbid conditions and the need for further research into targeted treatments (Back et al., 2023).

Propiedades

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.ClH/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16;/h8-9H,4-7H2,1-3H3,(H2,17,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFNLERNFVENIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)

![4-{[(2R)-4-(Morpholin-4-yl)-4-oxo-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonamide](/img/structure/B565672.png)